Selectivity Margin Against BRD9 and BRD4
GNE-886 exhibits >100-fold selectivity for CECR2 over BRD9, BRD7, TAF1(2), and BRD4(1) in TR-FRET bromodomain profiling assays across 40 family members [1]. By comparison, the alternative CECR2 probe NVS-CECR2-1 binds to both CECR2 and BPTF bromodomains, introducing a dual-target confounding variable that GNE-886 avoids [2]. In BromoSCAN binding assays, GNE-886 showed Kd values of 2000 μM for BRD9 and 1100 μM for BRD7, corresponding to selectivity margins of >47,000-fold and >26,000-fold respectively [3].
| Evidence Dimension | Selectivity ratio for CECR2 over key off-target bromodomains |
|---|---|
| Target Compound Data | >100-fold selectivity over BRD9, BRD7, TAF1(2), BRD4(1); Kd BRD9 = 2000 μM; Kd BRD7 = 1100 μM; no detectable BET family binding |
| Comparator Or Baseline | NVS-CECR2-1: also binds BPTF bromodomain (dual-target probe); DC-CBi-22: 24.9-fold selectivity over BPTF BRD only; BET inhibitors: no meaningful CECR2 activity |
| Quantified Difference | GNE-886 selectivity margin >100-fold vs. NVS-CECR2-1 dual-target activity; GNE-886 >47,000-fold Kd ratio vs. DC-CBi-22 24.9-fold selectivity |
| Conditions | TR-FRET bromodomain panel (40 bromodomains); BromoSCAN Kd binding assay; kinase panel (35 kinases at 1 μM) |
Why This Matters
A >100-fold selectivity margin over the nearest bromodomain off-targets ensures that observed cellular phenotypes can be attributed specifically to CECR2 inhibition rather than confounding BRD9/BRD7/TAF1/BRD4 engagement.
- [1] Crawford TD, Audia JE, Bellon S, et al. GNE-886: A Potent and Selective Inhibitor of the Cat Eye Syndrome Chromosome Region Candidate 2 Bromodomain (CECR2). ACS Med Chem Lett. 2017;8(7):737-741. doi:10.1021/acsmedchemlett.7b00132 View Source
- [2] MedChemExpress. NVS-CECR2-1: CECR2 BRD Inhibitor. Datasheet. View Source
- [3] Chemical Probes Portal. Probe GNE-886: Inhibitor of CECR2. Updated February 5, 2023. View Source
